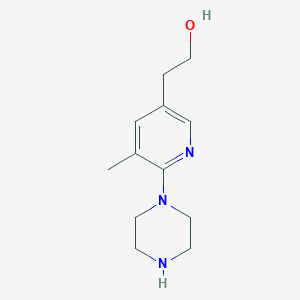
2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-メチル-6-(ピペラジン-1-イル)ピリジン-3-イル)エタノールは、ピリジン環にピペラジン環が結合し、2位にエタノール基を持つ化学化合物です。
準備方法
合成経路と反応条件
2-(5-メチル-6-(ピペラジン-1-イル)ピリジン-3-イル)エタノールの合成は、通常、1,2-ジアミン誘導体とスルホニウム塩の環化反応によって行われます。 一般的な方法には、保護された1,2-ジアミンと2-ブロモエチルジフェニルスルホニウムトリフラートを塩基性条件下で反応させる方法が含まれます 。重要なステップは、ジアミンとインサイチューで生成されたスルホニウム塩との間のアザ-マイケル付加反応です。
工業的生産方法
この化合物の工業的生産方法は、文献にはあまり記載されていません。 一般的なアプローチとしては、実験室規模の合成方法を拡大し、反応条件を最適化し、再結晶やクロマトグラフィーなどの手法を用いて最終生成物の純度を確保することが挙げられます。
化学反応の分析
反応の種類
2-(5-メチル-6-(ピペラジン-1-イル)ピリジン-3-イル)エタノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: エタノール基は、アルデヒドまたはカルボン酸に酸化される可能性があります。
還元: この化合物は、異なる誘導体に還元される可能性があります。
置換: ピペラジン環とピリジン環は、さまざまな求電子試薬や求核試薬との置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl₂, Br₂) や求核試薬 (NH₃, OH⁻) などの試薬がしばしば使用されます。
主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、エタノール基の酸化によりアルデヒドやカルボン酸が生成される可能性があり、置換反応によりピペラジン環やピリジン環にさまざまな官能基が導入される可能性があります。
科学的研究の応用
2-(5-メチル-6-(ピペラジン-1-イル)ピリジン-3-イル)エタノールは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的標的との潜在的な相互作用について調査されています。
医学: 薬物開発のための前駆体としての可能性を含む、潜在的な治療効果について探求されています。
作用機序
2-(5-メチル-6-(ピペラジン-1-イル)ピリジン-3-イル)エタノールの作用機序は、特定の分子標的や経路との相互作用を伴います。 この化合物はリガンドとして作用し、受容体や酵素に結合してその活性を調節する可能性があります。 この相互作用は、標的や化合物が使用される状況に応じて、さまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
パルボシクリブ: 癌治療に使用されるピリドピリミジン類のクラスに属する化合物です.
5-(ピペラジン-1-イル)ピリジン-2-アミン: ピペラジンとピリジン構造を持つ別の化合物です.
独自性
2-(5-メチル-6-(ピペラジン-1-イル)ピリジン-3-イル)エタノールは、その特異的な置換パターンとエタノール基の存在によってユニークです。 この構造的な独自性は、独特の化学的および生物学的特性を与える可能性があり、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Palbociclib: A member of the class of pyridopyrimidines that is used in cancer therapy.
5-(piperazin-1-yl)pyridin-2-amine: Another compound with a piperazine and pyridine structure.
Uniqueness
2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol group. This structural uniqueness can confer distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
2-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol, also known by its chemical structure C12H19N3O, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a piperazine ring connected to a pyridine derivative, which is known for enhancing biological activity through various mechanisms. The molecular structure is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O |
| Molecular Weight | 219.30 g/mol |
| LogP | 2.56 |
| Solubility | Moderate |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and antiparasitic effects.
Antimicrobial Activity
Studies have shown that compounds containing piperazine and pyridine moieties can exhibit significant antimicrobial properties. For instance, a related study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
Another area of exploration is the compound's antiparasitic effects. A study on piperazine derivatives indicated that modifications in the piperazine ring could enhance activity against certain parasites, suggesting that this compound may similarly possess such properties .
The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds with piperazine rings often inhibit enzymes crucial for microbial survival.
- Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
| Compound | EC50 (µg/mL) | Activity Level |
|---|---|---|
| 2-(5-Methyl-6-piperazinyl) | 10 | High |
| Control (Standard Antibiotic) | 5 | Very High |
Study 2: Antiparasitic Potential
In another investigation focusing on antiparasitic activity, derivatives similar to this compound were tested against Chlamydia species. The results suggested that modifications in the piperazine structure could enhance selectivity and potency, positioning this compound as a candidate for further development .
特性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
2-(5-methyl-6-piperazin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H19N3O/c1-10-8-11(2-7-16)9-14-12(10)15-5-3-13-4-6-15/h8-9,13,16H,2-7H2,1H3 |
InChIキー |
XFSWYBFZRLXSOF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCNCC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















